![molecular formula C14H12Cl2N4O B10946654 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole](/img/structure/B10946654.png)
2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorobenzyl and chloropyrazolyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the chlorinated aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorinated positions on the benzyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like sodium hydride, alkyl halides, or halogenating agents could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of bioactive moieties.
Medicine
In medicine, research might focus on its pharmacological properties, including its efficacy and safety as a therapeutic agent.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-methylbenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
- 2-(4-chlorobenzyl)-5-(4-methyl-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(4-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxadiazoles.
Properties
Molecular Formula |
C14H12Cl2N4O |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-(4-chloro-1,5-dimethylpyrazol-3-yl)-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12Cl2N4O/c1-8-12(16)13(19-20(8)2)14-18-17-11(21-14)7-9-3-5-10(15)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
UYQIBTVYLWHIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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